

Technical Guide: Spectroscopic Profile of Methyl 2,4-difluoro-3-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 2,4-difluoro-3-hydroxybenzoate*

CAS No.: *194804-80-3*

Cat. No.: *B1357467*

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Introduction & Chemical Identity

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) is a highly functionalized aromatic building block. Its structural core—a benzoic acid ester flanked by fluorine atoms and a hydroxyl group—imparts unique electronic properties essential for pharmacological activity, particularly in DNA gyrase inhibition.

Chemical Profile

Property	Data
IUPAC Name	Methyl 2,4-difluoro-3-hydroxybenzoate
CAS Number	194804-80-3
Molecular Formula	C
	H
	F
	O
Molecular Weight	188.13 g/mol
Appearance	Off-white to light gray crystalline powder
Solubility	Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water

Spectroscopic Characterization

The following data synthesizes experimental findings from key synthesis patents (e.g., CN101020628A) and standard spectroscopic principles for fluorinated aromatics.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two fluorine atoms (

F, spin 1/2) induces significant splitting in both proton and carbon spectra.

¹H NMR Data (400 MHz, CD

OD)

Note: Chemical shifts (

) are in ppm relative to TMS.

Shift ()	Mult.[1][2]	Integration	Coupling (in Hz)	Assignment
7.29	ddd	1H		H-6 (Ortho to Ester)
7.10	ddd	1H		H-5 (Meta to Ester)
3.90	s	3H	-	-OCH (Methyl Ester)
~10.5	br s	1H	-	-OH (Phenolic, exchangeable)*

- The phenolic proton is typically invisible in CD

OD due to deuterium exchange but appears as a broad singlet at

10.0–11.0 ppm in DMSO-d

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- Coupling Logic:
 - H-6 is split by H-5 (ortho, Hz) and F-4 (meta, Hz).
 - H-5 is split by F-4 (ortho, Hz) and H-6 (ortho).

C NMR Data (100 MHz, CDCl

)

Predicted/Consolidated values based on structure.

Shift ()	Assignment	Splitting Pattern (C-F Coupling)
164.5	C=O (Ester)	d (Hz)
153.2	C-2 (C-F)	dd (Hz)
148.8	C-4 (C-F)	dd (Hz)
134.1	C-3 (C-OH)	m (dd)
124.5	C-6 (Ar-H)	dd (Ortho coupling)
111.2	C-5 (Ar-H)	dd (Ortho coupling)
109.8	C-1 (Ipso)	d (Hz)
52.4	-OCH	s

B. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Molecular Ion:

188 [M]

	Abundance	Fragment Identity	Mechanism
188	High	[M]	Molecular Ion
157	Moderate	[M - OMe]	Loss of methoxy group (-31)
129	High	[M - COOMe]	Loss of ester group (-59)
		[C	
101	Moderate	H F]	Difluorophenyl cation

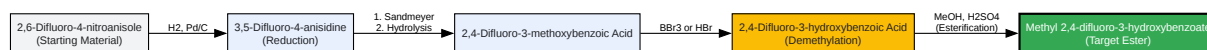
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

- 3200–3450 cm
: O-H stretching (Broad, Phenol).
- 1715–1730 cm
: C=O stretching (Ester).
- 1600–1625 cm
: C=C aromatic ring stretching.
- 1100–1250 cm
: C-F stretching (Strong bands).

Experimental Synthesis Workflow

The synthesis typically proceeds via the modification of 2,4-difluoro-3-alkoxy precursors or direct esterification of the acid.



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Figure 1: Synthetic pathway from nitroanisole precursor to the target methyl ester.[2][3][4]

Protocol: Esterification (Acid to Ester)

- **Dissolution:** Dissolve 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).
- **Catalysis:** Add concentrated H
SO
(0.1 eq) dropwise at 0°C.
- **Reflux:** Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- **Workup:** Concentrate solvent, neutralize with saturated NaHCO
, and extract with Ethyl Acetate.
- **Purification:** Recrystallize from Hexane/EtOAc to obtain the white solid.

References

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